molecular formula C15H20N6O4 B6965115 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione

1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione

Cat. No.: B6965115
M. Wt: 348.36 g/mol
InChI Key: IKOLUHWHBJDNCL-UHFFFAOYSA-N
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Description

1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine moiety, and a pyrimidine-dione core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving amidoximes and nitriles . The piperazine moiety is often introduced via nucleophilic substitution reactions, while the pyrimidine-dione core can be synthesized through condensation reactions involving urea derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) are often employed to facilitate cyclization reactions . Solvents like dimethylformamide (DMF) and toluene are commonly used to dissolve reactants and control reaction temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the oxadiazole ring can yield oxadiazole oxides, while substitution reactions can introduce various alkyl or aryl groups to the piperazine moiety .

Mechanism of Action

The mechanism of action of 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity . The piperazine moiety can enhance the compound’s binding affinity to biological targets, while the pyrimidine-dione core may inhibit key enzymes involved in DNA synthesis and repair .

Properties

IUPAC Name

1-[2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-2-13-16-11(18-25-13)9-19-5-7-20(8-6-19)14(23)10-21-4-3-12(22)17-15(21)24/h3-4H,2,5-10H2,1H3,(H,17,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOLUHWHBJDNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCN(CC2)C(=O)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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